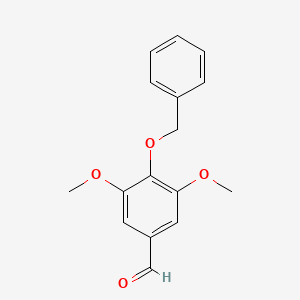

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Übersicht

Beschreibung

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H16O4 It is characterized by the presence of a benzaldehyde group substituted with benzyloxy and dimethoxy groups on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3,5-dimethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Purification: Employing techniques like recrystallization or column chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy and dimethoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: 4-(Benzyloxy)-3,5-dimethoxybenzoic acid.

Reduction: 4-(Benzyloxy)-3,5-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the antiviral potential of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde. In particular, it has shown promising activity against the tobacco mosaic virus (TMV). A study reported that this compound exhibited an inactivation activity of 46% at a concentration of 500 μg/mL, outperforming the commercial antiviral agent ribavirin in protective and curative activities as well .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. For example, it has been utilized in the synthesis of estrogen receptor beta-selective ligands, which are significant for developing treatments related to estrogenic activity in tissues .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific biological targets. Its role as a CYP1A2 and CYP2D6 inhibitor suggests potential implications for drug metabolism and pharmacokinetics .

Fungicidal Activity

The compound has demonstrated broad-spectrum fungicidal activity against various phytopathogenic fungi. In vitro assays indicated that it could inhibit fungal growth significantly, making it a candidate for developing new agricultural fungicides .

Case Studies

- Antiviral Efficacy Against TMV

- Synthesis of Estrogen Receptor Ligands

- Electrospun Nanofibers for Drug Delivery

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde involves its interaction with various molecular targets:

Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in biological systems.

Aromatic Ring: The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding to biological targets.

Pathways: The compound can modulate enzymatic activities and signaling pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with one less methoxy group.

4-(Benzyloxy)benzaldehyde: Lacks the dimethoxy groups.

3,5-Dimethoxybenzaldehyde: Lacks the benzyloxy group.

Uniqueness

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is unique due to the combination of benzyloxy and dimethoxy substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Biologische Aktivität

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

1. Interaction with Enzymes and Proteins

this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of various compounds. This interaction can lead to the formation of reactive intermediates that may modify other biomolecules, potentially affecting their structure and function.

2. Modulation of Cell Signaling Pathways

The compound influences several cell signaling pathways, particularly those related to oxidative stress and inflammation. It has been observed to upregulate the expression of antioxidant enzymes, enhancing cellular defense against oxidative damage. Additionally, it may inhibit certain kinases involved in cell signaling, thereby altering gene expression and cellular metabolism.

3. Temporal Effects

Laboratory studies indicate that the effects of this compound can vary over time. Prolonged exposure may lead to adaptive cellular responses, such as increased expression of detoxifying enzymes. The stability of the compound is critical; degradation under specific conditions can diminish its biological efficacy.

Biological Activities

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro assays confirmed its effectiveness against various pathogenic microorganisms, suggesting potential applications in treating infections .

2. Anticancer Properties

The compound has also been explored for its anticancer effects. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . This property positions it as a candidate for further development in cancer therapeutics.

Case Studies

Case Study 1: Antiviral Activity

In a study investigating antiviral compounds against tobacco mosaic virus (TMV), this compound demonstrated promising results. At a concentration of 500 μg/mL, it exhibited inactivation and protective activities significantly higher than those of the commercial antiviral ribavirin .

Case Study 2: Antifungal Activity

Another study assessed the antifungal properties of the compound against a range of phytopathogenic fungi. The results indicated broad-spectrum fungicidal activity, making it a viable candidate for agricultural applications .

Research Applications

This compound serves multiple roles across various fields:

| Field | Application |

|---|---|

| Chemistry | Intermediate in synthesizing complex organic molecules |

| Biology | Investigated for antimicrobial and anticancer properties |

| Medicine | Potential precursor for pharmaceutical compounds |

| Industry | Used in producing specialty chemicals and materials |

Eigenschaften

IUPAC Name |

3,5-dimethoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQUHZIDRBKPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215586 | |

| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6527-32-8 | |

| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006527328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in organic synthesis?

A1: this compound serves as a crucial starting material in the total synthesis of naturally occurring compounds. For instance, it is used in the synthesis of (±)-4′-demethylmacrophyllol, an 8-Hydroxy-3-(4-hydroxy-3,5-dimethoxy-phenyl)-isochroman-1-one. [] This compound is synthesized through a four-step process starting with this compound and a phosphonium salt, resulting in a 44% overall yield. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.